molecular formula C15H12Cl2N2O2 B5711262 3-acetamido-N-(2,4-dichlorophenyl)benzamide

3-acetamido-N-(2,4-dichlorophenyl)benzamide

Cat. No.: B5711262
M. Wt: 323.2 g/mol
InChI Key: WXQPEDYUUVBQIT-UHFFFAOYSA-N
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Description

3-acetamido-N-(2,4-dichlorophenyl)benzamide is a chemical compound with the molecular formula C15H13Cl2NO2 It is a derivative of benzamide, characterized by the presence of acetamido and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-(2,4-dichlorophenyl)benzamide typically involves the reaction of 2,4-dichloroaniline with acetic anhydride to form 2,4-dichloroacetanilide. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-(2,4-dichlorophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-acetamido-N-(2,4-dichlorophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetamido-N-(2,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetamido-N-(2,4-dichlorophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetamido and dichlorophenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-acetamido-N-(2,4-dichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c1-9(20)18-12-4-2-3-10(7-12)15(21)19-14-6-5-11(16)8-13(14)17/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQPEDYUUVBQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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